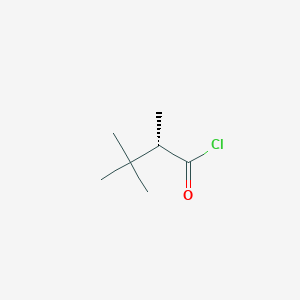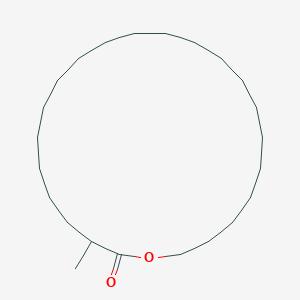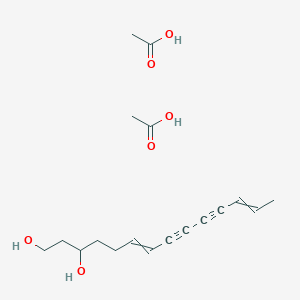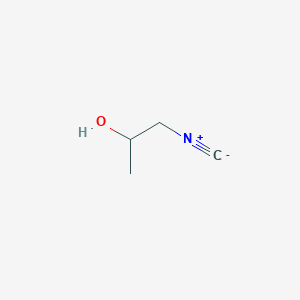
1-Isocyanopropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanopropan-2-ol is an organic compound with the molecular formula C4H7NO It is a secondary alcohol with an isocyanate group attached to the second carbon of the propanol backbone
準備方法
1-Isocyanopropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isocyanic acid under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the hydrolysis of 1-isocyanopropane, which can be obtained through the reaction of propylene with phosgene followed by treatment with ammonia.
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency and selectivity.
化学反応の分析
1-Isocyanopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. For example, oxidation with potassium permanganate or chromium trioxide can yield 1-isocyanopropan-2-one.
Reduction: Reduction reactions can convert this compound to its corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles. For instance, treatment with thionyl chloride can produce 1-isocyanopropan-2-yl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces amines.
科学的研究の応用
1-Isocyanopropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to modify proteins and peptides through its isocyanate group, which reacts with amino groups in biomolecules.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with specific properties.
作用機序
The mechanism of action of 1-Isocyanopropan-2-ol involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
At the molecular level, the isocyanate group undergoes nucleophilic addition reactions, where the nucleophile attacks the carbon atom of the isocyanate group, leading to the formation of a new covalent bond. This mechanism is fundamental to the compound’s use in organic synthesis and material science.
類似化合物との比較
1-Isocyanopropan-2-ol can be compared with other similar compounds, such as:
Propan-2-ol (Isopropanol): Unlike this compound, propan-2-ol lacks the isocyanate group and is primarily used as a solvent and disinfectant.
Propan-1-ol: This compound has the hydroxyl group attached to the terminal carbon, making it a primary alcohol. It is used in the production of solvents and as a precursor to other chemicals.
2-Butanol: Similar to this compound, 2-butanol is a secondary alcohol but lacks the isocyanate group. It is used as a solvent and in the production of butyl acetate.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to other alcohols.
特性
CAS番号 |
87977-90-0 |
|---|---|
分子式 |
C4H7NO |
分子量 |
85.10 g/mol |
IUPAC名 |
1-isocyanopropan-2-ol |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h4,6H,3H2,1H3 |
InChIキー |
LWHNTJSWDLPFRI-UHFFFAOYSA-N |
正規SMILES |
CC(C[N+]#[C-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


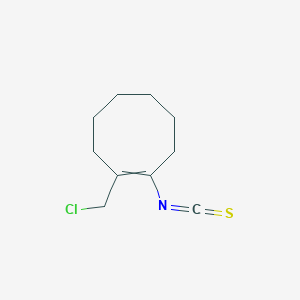

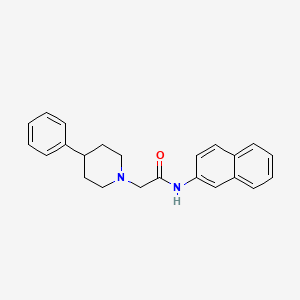
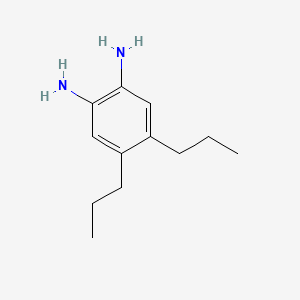
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
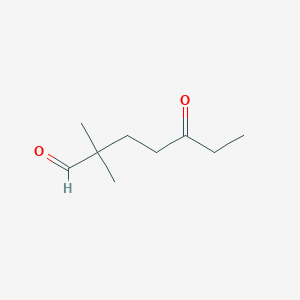
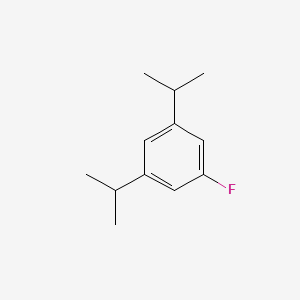
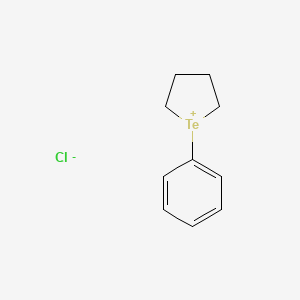
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
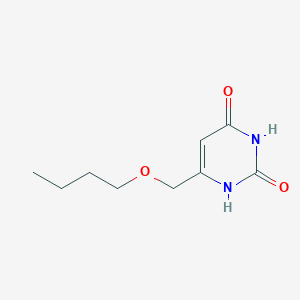
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
